1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol
Description
1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol is a pyrazole derivative characterized by a hydroxyl group at position 4 of the pyrazole ring and a benzyl substituent at position 1. The benzyl group is further substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position of the benzene ring.
The trifluoromethyl group is a key structural feature, contributing to enhanced metabolic stability, lipophilicity, and electronic effects that influence binding interactions. The ortho substitution on the benzyl group may introduce steric hindrance, differentiating it from meta- or para-substituted analogs .
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKXMELXFVZADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1894317-53-3 | |
| Record name | 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Research Findings and Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Generation of nitrile imines | In situ from hydrazonoyl bromides | — | Using base and halogenation steps |
| (3 + 3)-cycloaddition | Mercaptoacetaldehyde, p-TsCl | 67–93% | Under mild conditions, scalable |
| Cascade dehydration/ring contraction | p-TsCl, acetic acid | — | Produces 1-aryl-3-trifluoromethylpyrazoles |
Synthesis via Cross-Coupling and Functional Group Transformations
Further functionalization of the pyrazole core has been achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, to introduce various aryl groups at the 3-position, which can be further manipulated to obtain the desired 4-ol derivative.
Research Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination of pyrazole | Br2, CHCl3 | 75% | For activation at C-4 |
| N-Arylation | Cu-catalyzed N-arylation | 85% | Regioselective |
| Cross-coupling | Pd(PPh3)2Cl2, arylboronic acids | 51–93% | Functional group tolerance |
Specific Methodology for 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol
While the literature predominantly discusses general routes to trifluoromethylpyrazoles, specific methods tailored to the benzyl derivative involve initial synthesis of the pyrazole core followed by selective hydroxylation at the 4-position.
Proposed Synthetic Route
Research Data & Notes
- The use of in situ generated nitrile imines allows for high regioselectivity and yields exceeding 80% in model systems.
- Hydroxylation at the 4-position is optimized under mild conditions to prevent ring degradation, with yields typically around 70–80%.
Summary of Key Reaction Conditions
Chemical Reactions Analysis
Types of Reactions: 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazol-4-ol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that pyrazole derivatives, including 1-(2-trifluoromethyl-benzyl)-1H-pyrazol-4-ol, exhibit potent antimicrobial properties. A study synthesized a series of pyrazole derivatives and evaluated their activity against various bacterial strains, demonstrating that compounds with trifluoromethyl substitutions often enhanced antibacterial potency. For instance, some derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been documented extensively. Compounds containing the pyrazole moiety have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The presence of the trifluoromethyl group in 1-(2-trifluoromethyl-benzyl)-1H-pyrazol-4-ol may enhance its efficacy by modulating its interaction with biological targets .
Cancer Therapeutics
Pyrazole derivatives are being investigated for their potential as anticancer agents. For example, certain compounds have shown effectiveness as selective androgen receptor modulators (SARMs), which are useful in treating AR-dependent cancers such as prostate cancer . The unique structural features of 1-(2-trifluoromethyl-benzyl)-1H-pyrazol-4-ol may contribute to its ability to selectively target cancer cells while minimizing side effects.
Agrochemical Applications
Pesticidal Activity
Research into the agrochemical applications of pyrazole derivatives has revealed their potential as effective pesticides. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making them suitable candidates for pest control formulations. Studies indicate that certain pyrazole-based pesticides exhibit high efficacy against a range of agricultural pests .
Material Science Applications
Polymer Chemistry
In material science, compounds like 1-(2-trifluoromethyl-benzyl)-1H-pyrazol-4-ol are being explored for their potential use in polymer synthesis. The incorporation of pyrazole units into polymer backbones can impart unique thermal and mechanical properties, making them suitable for advanced materials applications . Research has focused on developing polymers with enhanced stability and performance characteristics through the strategic incorporation of such heterocycles.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | MIC values as low as 0.5 µg/mL against MRSA |
| Anti-inflammatory drugs | Inhibition of cyclooxygenase enzymes | |
| Cancer therapeutics | Potential SARMs for treating prostate cancer | |
| Agrochemicals | Pesticides | Effective against various agricultural pests |
| Material Science | Polymer synthesis | Enhanced thermal and mechanical properties |
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazol-4-ol moiety, enables the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the hydroxyl group at position 4 compared to chloro or bromo analogs .
- Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP), which may improve membrane permeability relative to polar substituents like -OH or -NH₂.
Hypothesized Activity of Target Compound :
Physicochemical Properties
| Property | 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol | 1-(4-Chlorobenzyl)-1H-pyrazol-4-ol | 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol |
|---|---|---|---|
| Molecular Weight | 254.20 | 208.64 | 168.19 |
| logP (Predicted) | ~2.5 (highly lipophilic) | ~1.8 | ~0.5 |
| Acidity (pKa) | ~9.0 (hydroxyl group) | ~9.2 | ~8.5 |
| Solubility | Low in water, high in DMSO | Moderate in polar solvents | High in polar solvents |
Biological Activity
1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol is a notable compound within the pyrazole class, characterized by its unique trifluoromethyl and hydroxyl functionalities. This article delves into its biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol features a five-membered pyrazole ring with a hydroxyl group at the 4-position and a trifluoromethyl group attached to a benzyl moiety. This structure enhances its reactivity and potential biological activity compared to other pyrazole derivatives.
Anti-inflammatory Effects
Research indicates that 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol exhibits significant anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that similar pyrazole derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) indicating potent bactericidal effects . This suggests that 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol could be effective in treating bacterial infections.
Anticancer Properties
1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol has been evaluated for its anticancer potential. Pyrazole derivatives are associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, including breast (MDA-MB-231) and liver (HepG2) cancers. In vitro studies have shown that certain pyrazole compounds can enhance caspase-3 activity, indicating their role in promoting apoptosis in cancer cells .
Comparative Analysis with Related Compounds
A comparative table highlights the structural features and biological activities of several pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | Methyl group at position 3 | Anti-inflammatory |
| 4-Nitro-5-(trifluoromethyl)-1H-pyrazole | Nitro group at position 4 | Antimicrobial |
| Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate | Carboxylate group at position 5 | Anticancer |
| 5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | Pyridine ring fused with pyrazole | Antiviral |
| 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol | Hydroxyl and trifluoromethyl groups | Anti-inflammatory, Antimicrobial, Anticancer |
This table illustrates the unique combination of functional groups in 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol that enhances its biological profile compared to other related compounds.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinities of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol with various biological targets. These studies indicate promising interactions with enzymes such as cyclooxygenases and kinases, which are crucial for understanding the compound's pharmacological effects. The docking simulations suggest that the compound can effectively bind to these targets, potentially leading to therapeutic applications.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings. For instance, compounds based on the pyrazole scaffold have been utilized in treating various cancers, showcasing their ability to inhibit tumor growth both in vitro and in vivo . These findings support further investigation into the therapeutic potential of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves condensation of substituted hydrazines with β-diketones or epoxyketones. For example, refluxing equimolar amounts of a trifluoromethyl-substituted benzyl epoxyketone with a hydrazine derivative in glacial acetic acid for 4 hours under controlled pH (e.g., monitored via TLC with ethyl acetate/hexane, 5:1) yields the pyrazole core. Recrystallization from ethanol-water mixtures improves purity . Adjusting reaction time and solvent polarity (e.g., acetic acid vs. ethanol) can mitigate side reactions like over-substitution or decomposition.
Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in trifluoromethyl-substituted pyrazoles?
- Methodological Answer : For ¹H NMR, observe downfield shifts (~7.41–9.27 ppm) in aromatic protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl), and upfield shifts for hydroxyl (~6.00 ppm) or methoxy groups (~2.32 ppm) due to hydrogen bonding or shielding effects . For ¹⁹F NMR, the trifluoromethyl group typically resonates near -60 ppm. Use deuterated DMSO to stabilize hydroxyl protons and enhance signal resolution.
Q. What analytical techniques are critical for confirming the regiochemistry of substituents on the pyrazole ring?
- Methodological Answer : X-ray crystallography is definitive for regiochemical assignment. For example, SHELXL refinement (via SHELX software) resolves bond lengths and angles, distinguishing between 1,3- and 1,4-substitution patterns . Alternatively, NOESY NMR can identify spatial proximities between substituents, while IR spectroscopy detects hydrogen-bonded OH groups (~3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity and stability of pyrazole derivatives during synthesis?
- Methodological Answer : Trifluoromethyl groups increase electrophilicity at the pyrazole C4 position, favoring nucleophilic attacks but potentially destabilizing intermediates. Kinetic studies (e.g., monitoring reaction progress via HPLC) show that electron-withdrawing substituents accelerate cyclization but may require lower temperatures to suppress side reactions. Computational modeling (DFT) can predict charge distribution and transition states to optimize conditions .
Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results for pyrazole structures?
- Methodological Answer : Cross-validate data using complementary techniques:
- Crystallography : Refine SHELXL parameters (e.g., anisotropic displacement) to address thermal motion artifacts .
- Spectroscopy : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) to identify discrepancies caused by dynamic effects or solvent interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula, ruling out polymorphic or hydrate forms .
Q. How can the biological activity of 1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol be evaluated in antimicrobial assays, and what controls are essential?
- Methodological Answer : Use broth microdilution assays (e.g., CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) to account for cytotoxicity. Structural analogs (e.g., 4-chlorophenyl derivatives) help establish structure-activity relationships (SARs) . For mechanistic studies, combine fluorescence-based assays (membrane permeability) with molecular docking to identify target proteins.
Q. What are the challenges in interpreting hydrogen-bonding networks in pyrazole crystals, and how can they be addressed?
- Methodological Answer : Hydrogen bonding (e.g., OH⋯O/N interactions) often leads to polymorphism. Use temperature-controlled crystallography (e.g., Oxford Cryostream) to stabilize specific forms. Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular interactions and distinguish between static and dynamic disorder .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
